

Spectroscopic Profile of 1,3,7-Trihydroxy-2-prenylxanthone: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 1,3,7-Trihydroxy-2-prenylxanthone

Cat. No.: B15580461

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for **1,3,7-Trihydroxy-2-prenylxanthone** (Molecular Formula: C₁₈H₁₆O₅, Molecular Weight: 312.32 g/mol).^{[1][2]} Due to the limited availability of a complete, publicly accessible dataset for this specific compound, this document compiles and presents representative spectroscopic data based on available information for **1,3,7-Trihydroxy-2-prenylxanthone** and closely related structural analogs.^[3] The information herein is intended to serve as a valuable reference for the isolation, characterization, and synthesis of similar natural products.

Spectroscopic Data Summary

The following tables summarize the key spectroscopic data for **1,3,7-Trihydroxy-2-prenylxanthone** and its analogs, providing a basis for structural elucidation and analytical method development.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for determining the detailed molecular structure of organic compounds.^[4] The following tables present the ¹H and ¹³C NMR data, with chemical shifts (δ) reported in parts per million (ppm).

Table 1: ¹H-NMR Spectroscopic Data (Representative)

Position	δ (ppm)	Multiplicity	J (Hz)
H-4	~6.30	s	8.8
H-5	~7.30	d	
H-6	~6.85	dd	
H-8	~6.20	d	2.4
H-1'	~3.40	d	7.2
H-2'	~5.25	t	7.2
H-4' (CH ₃)	~1.80	s	
H-5' (CH ₃)	~1.65	s	
1-OH	~13.50	s	
3-OH	br s		
7-OH	br s		
Data compiled from analogous xanthone structures. [5] [6]			

Table 2: ¹³C-NMR Spectroscopic Data (Representative)

Position	δ (ppm)
C-1	~161.5
C-2	~111.8
C-3	~163.0
C-4	~93.5
C-4a	~156.5
C-5	~122.0
C-6	~115.5
C-7	~160.0
C-8	~97.0
C-8a	~103.5
C-9 (C=O)	~182.0
C-9a	~155.0
C-1'	~22.5
C-2'	~122.5
C-3'	~131.0
C-4'	~18.0
C-5'	~25.8
Data compiled from analogous xanthone structures. [6] [7]	

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio (m/z) of a compound and its fragments, enabling the determination of its molecular weight and elemental composition. The exact mass of **1,3,7-Trihydroxy-2-prenylxanthone** is 312.0998 g/mol .[\[1\]](#)

Table 3: Mass Spectrometry Data

Ion/Fragment	m/z (Da)
[M+H] ⁺	313.1071
[M-CH ₃] ⁺	297.0758
[M-C ₃ H ₇] ⁺	269.0812
[M-C ₄ H ₇] ⁺	257.0812
Data is representative of prenylated xanthones and includes calculated values.	

Infrared (IR) Spectroscopy

IR spectroscopy measures the absorption of infrared radiation by a molecule, providing information about the presence of specific functional groups.

Table 4: Infrared (IR) Spectroscopy Data

Wavenumber (cm ⁻¹)	Functional Group
3400-3200	O-H stretching (phenolic)
2970-2910	C-H stretching (aliphatic, prenyl group)[5]
1650-1630	C=O stretching (conjugated ketone)
1610-1580	C=C stretching (aromatic)
1280-1180	C-O stretching (aryl ether)
Data is representative of hydroxylated and prenylated xanthones.[5][8]	

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data presented above.

Nuclear Magnetic Resonance (NMR) Spectroscopy

^1H -NMR, ^{13}C -NMR, and 2D-NMR spectra are typically recorded on a 400 or 600 MHz spectrometer.^[3] The sample is dissolved in a deuterated solvent such as chloroform- d (CDCl_3), acetone- d_6 , or dimethyl sulfoxide- d_6 ($\text{DMSO}-d_6$). Chemical shifts are reported in ppm relative to an internal standard, commonly tetramethylsilane (TMS).^[3]

Mass Spectrometry (MS)

High-resolution mass spectra are often generated using an ESI-TOF (Electrospray Ionization - Time of Flight) mass spectrometer.^[6] The analysis can also be performed using techniques like LC-MS or UPLC-MS/MS for separation and identification from complex mixtures.^{[9][10]}

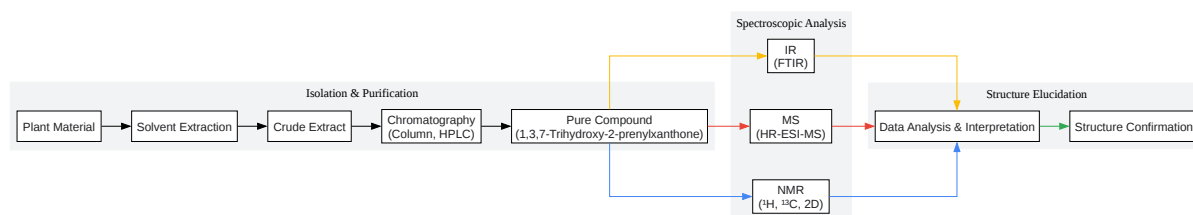
Infrared (IR) Spectroscopy

IR spectra are typically recorded using a Fourier Transform Infrared (FTIR) spectrophotometer.^[11] The sample can be prepared as a KBr (potassium bromide) pellet or as a thin film.^{[3][12]} Spectra are generally recorded in the range of $4000\text{--}400\text{ cm}^{-1}$.^[3]

Visualizations

General Workflow for Spectroscopic Analysis

The following diagram illustrates a typical workflow for the isolation and spectroscopic characterization of a natural product like **1,3,7-Trihydroxy-2-prenylxanthone**.



[Click to download full resolution via product page](#)

Natural Product Spectroscopic Analysis Workflow.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

1. 1,3,7-Trihydroxy-2-(3-methylbut-2-enyl)-xanthone | C₁₈H₁₆O₅ | CID 5495920 - PubChem [pubchem.ncbi.nlm.nih.gov]
2. 1,3,7-Trihydroxy-2-prenylxanthone CAS#: 20245-39-0 [m.chemicalbook.com]
3. benchchem.com [benchchem.com]
4. Structure elucidation of xanthone derivatives: studies of nuclear magnetic resonance spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
5. aca.unram.ac.id [aca.unram.ac.id]
6. ajchem-a.com [ajchem-a.com]

- 7. researchgate.net [researchgate.net]
- 8. cdnsciencepub.com [cdnsciencepub.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. mdpi.com [mdpi.com]
- 12. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- To cite this document: BenchChem. [Spectroscopic Profile of 1,3,7-Trihydroxy-2-prenylxanthone: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15580461#spectroscopic-data-of-1-3-7-trihydroxy-2-prenylxanthone-nmr-ms-ir]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com